molecular formula C20H20N2O2 B13088808 5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine

5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine

Cat. No.: B13088808
M. Wt: 320.4 g/mol
InChI Key: FLCVXXDKMLZEIS-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine ( 1923069-45-7) is a monosubstituted benzene-1,2-diamine derivative of significant interest as a specialized building block in organic synthesis and medicinal chemistry research. With a molecular formula of C20H20N2O2 and a molecular weight of 320.39, this compound serves as a key precursor for the construction of nitrogen-containing heterocycles. Its structure, featuring both benzyloxy and methoxy substituents, makes it a valuable intermediate for creating diverse molecular architectures. This compound is part of the important class of substituted benzene-1,2-diamines, which are widely used in scientific research for the synthesis of benzimidazole derivatives . Benzimidazole cores are privileged structures in the development of biologically active compounds and functional materials . Furthermore, monosubstituted benzene-1,2-diamine building blocks, synthesized from precursors like 1-fluoro-2-nitrobenzene followed by catalytic hydrogenation, are crucial in developing organocatalysts, where the diamine moiety can act as a double hydrogen bond donor . Researchers also utilize such diamines in the preparation of ligands for metal complexes and in the synthesis of compounds for electronic device applications, such as organic light-emitting diodes (OLEDs) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

4-methoxy-1-N-phenyl-5-phenylmethoxybenzene-1,2-diamine

InChI

InChI=1S/C20H20N2O2/c1-23-19-12-17(21)18(22-16-10-6-3-7-11-16)13-20(19)24-14-15-8-4-2-5-9-15/h2-13,22H,14,21H2,1H3

InChI Key

FLCVXXDKMLZEIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)NC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reduction of Nitro Precursors to Diamines

A common route to benzene-1,2-diamine derivatives involves reduction of nitro-substituted aromatic precursors. For example, reduction of 5-bromo-N-methyl-2-nitroaniline analogs using iron powder and ammonium chloride in methanol at 20–75 °C for 15 hours yields the corresponding diamines in high yield (up to 90%) with subsequent extraction and purification steps. Variations include use of zinc dust with ammonium chloride in methanol/water mixtures at room temperature, or iron with calcium chloride in ethanol/water under reflux for 2 hours, providing flexibility in reaction conditions.

Reducing Agent Solvent System Temperature Time Yield Notes
Iron powder + NH4Cl Methanol 20–75 °C 15 h 90% Filtration and extraction needed
Iron powder + CaCl2 Ethanol/water Reflux (~78 °C) 2 h High Reflux conditions
Zinc dust + NH4Cl Methanol/water Room temp 2.25 h High Mild conditions

N-Arylation of o-Phenylenediamine

The N1-phenyl substitution is typically introduced via nucleophilic aromatic substitution or amide coupling reactions. One method involves reacting N-phenyl-o-phenylenediamine with acyl chlorides (e.g., 4-bromobenzoyl chloride) in the presence of triethylamine in anhydrous dichloromethane at 0 °C to room temperature, followed by cyclization or further functionalization. This method achieves yields up to 94% and is well-documented for related compounds.

Reagents Solvent Temperature Time Yield Notes
N-phenyl-o-phenylenediamine + 4-bromobenzoyl chloride + Et3N CH2Cl2 0 °C to RT ~3.5 h 94% Ice bath cooling, followed by workup

Selective Benzylation of Phenolic Hydroxy Groups

To introduce the benzyloxy group at the 5-position, selective benzylation of phenolic hydroxyl groups is performed. One reported approach involves catalytic hydrogenolysis of benzyl-protected phenols followed by conversion to triflates and substitution reactions using cesium carbonate in dry dichloromethane under nitrogen atmosphere at 40 °C. This method minimizes elimination side reactions and affords the desired benzyl ether in moderate yields (~47%).

Protection and Deprotection Strategies

Protection of amine or hydroxyl groups is crucial to prevent side reactions during multi-step syntheses. Boc protection and subsequent deprotection using trifluoroacetic acid (TFA) and triethylsilane in dichloromethane at room temperature for 2 hours is a standard protocol. This allows selective functionalization of other groups without interference.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro group to an amine group is a key step in its synthesis.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: The primary amine product.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine with structurally related compounds from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Impact
This compound (hypothetical structure) C20H20N2O2 ~320.39 -N1-Ph, -OCH3 (C4), -OCH2Ph (C5) Enhanced electron density; potential for π-π stacking and hydrogen bonding.
N1-Benzyl-N2-(2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methoxyphenyl)-4-methoxy-N1-(3-methoxyphenyl)benzene-1,2-diamine C35H44N2O4Si 584.83 -N1-Bn, -OCH3 (C4), -OTBDMS (C2), -OCH2Ph (C3) Bulky silyl group reduces solubility; multiple methoxy groups increase steric hindrance.
N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine C19H13F4N5O4 451.33 -NO2 (C2, C4), -CF3 (C4), -F (C5) Electron-withdrawing groups (NO2, CF3) reduce basicity; enhances electrophilic reactivity.
4-Phenoxybenzene-1,2-diamine C12H12N2O 200.24 -OPh (C4) Phenoxy group provides moderate electron donation; simpler structure increases solubility.
5-Chloro-N1-methylbenzene-1,2-diamine C7H9ClN2 156.61 -Cl (C5), -CH3 (N1) Chlorine enhances oxidative stability; methyl group limits steric effects.

Physicochemical Properties

  • Solubility: The benzyloxy group in the target compound likely reduces water solubility compared to 4-Phenoxybenzene-1,2-diamine , but improves organic solvent compatibility.
  • Stability : Electron-donating groups (methoxy, benzyloxy) may enhance oxidative stability relative to nitro-substituted analogs .
  • Spectroscopic Data : The NMR profiles of similar compounds (e.g., ) suggest distinct aromatic proton splitting patterns due to substituent positioning. For example, methoxy groups typically deshield adjacent protons, appearing as singlets in ¹H NMR.

Research Findings and Gaps

  • Key Studies : and provide robust methodologies for synthesizing complex diamines, though direct data on the target compound remain scarce.
  • Unresolved Questions : The impact of N1-phenyl substitution on the redox behavior of benzene-1,2-diamines requires further exploration.
  • Opportunities : Computational modeling (e.g., DFT) could predict the target compound’s electronic properties based on analogs like .

Biological Activity

5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine, also known by its CAS number 17330-79-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzene derivatives and features a unique structure that includes:

  • A benzyloxy group
  • A methoxy group
  • A phenyl group
  • A diamine functional group

This configuration is significant as it may influence the compound's interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is often assessed using assays such as the Oxygen Radical Absorbance Capacity (ORAC) method.
  • MAO-B Inhibition : Preliminary studies suggest that derivatives of this compound may act as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, providing a therapeutic effect.
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier (BBB) enhances its potential as a neuroprotective agent. Neuroprotection is vital for preventing neuronal damage in conditions such as Alzheimer's and Parkinson's diseases.
  • Metal Chelation : Certain structural analogs have shown metal chelation capabilities, which can be beneficial in treating metal overload conditions or neurodegenerative diseases associated with metal toxicity.

MAO-B Inhibition Studies

A study published in 2023 evaluated a series of compounds similar to this compound for their MAO-B inhibitory activity. The representative compound exhibited an IC50 value of 0.062 µM, indicating potent inhibition compared to standard drugs like rasagiline (IC50 = 0.0953 µM) and safinamide (IC50 = 0.0572 µM) .

Table 1: MAO-B Inhibitory Activities of Related Compounds

CompoundIC50 (µM)Inhibition Type
This compoundTBDCompetitive
Rasagiline0.0953Irreversible
Safinamide0.0572Reversible

Antioxidant Activity Assessment

The antioxidant activity was measured using the ORAC assay, where compounds similar to this compound showed significant protective effects against oxidative stress .

Neuroprotective Effects

In vitro studies have demonstrated that the compound can protect neuronal cells from apoptosis induced by oxidative stressors. This neuroprotective effect is attributed to its ability to scavenge free radicals and inhibit pro-apoptotic pathways.

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